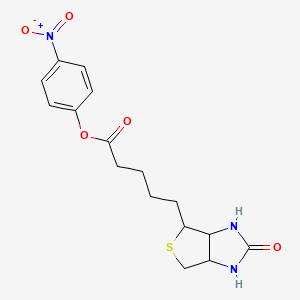

(+)-Biotin-ONP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of (+)-Biotin-ONP in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-O-nitrophenyl ester ((+)-Biotin-ONP) is a pivotal reagent in biochemistry, enabling the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This process, known as biotinylation, leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. This high-affinity interaction forms the basis for numerous detection, purification, and analytical techniques fundamental to molecular biology research and drug development. This guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Core Principle: The Biotin-Avidin Interaction

The utility of this compound stems from the remarkable affinity between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), one of the strongest known non-covalent biological interactions.[1] this compound is an activated form of biotin, where the p-nitrophenyl (ONP) group serves as a good leaving group, facilitating the reaction with nucleophiles, primarily the primary amino groups (-NH₂) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2] This reaction results in a stable amide bond, covalently linking the biotin molecule to the target protein or peptide.[3]

Applications of this compound in Biochemical Research

The small size of the biotin molecule (244.31 Da) ensures that its conjugation to a larger biomolecule is unlikely to interfere with the latter's biological function.[3] Once biotinylated, the tagged molecule can be used in a variety of applications:

-

Detection and Quantification: Biotinylated molecules can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques such as ELISA, Western blotting, and immunohistochemistry.[4]

-

Affinity Purification: The strong biotin-avidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures using avidin- or streptavidin-immobilized resins.[1]

-

Protein-Protein Interaction Studies: Biotinylated peptides or proteins can be used as "bait" to capture interacting "prey" proteins from cell lysates in pull-down assays.[5]

-

Solid-Phase Synthesis: this compound is noted for its good solubility and reactivity in organic solvents like DMF and NMP, making it a superior choice for the biotinylation of peptides during solid-phase synthesis compared to other reagents like Biotin-OSu.[3]

Quantitative Data

Effective use of this compound requires an understanding of the reaction parameters and methods to quantify the extent of biotinylation.

Table 1: Recommended Reaction Conditions for Biotinylation with Amine-Reactive Esters

| Parameter | Recommended Condition | Notes |

| pH | 7.0 - 9.0 | The reaction rate with primary amines increases with pH; however, the rate of hydrolysis of the NHS ester also increases. A pH of 7.0-8.0 is a common starting point.[6][7] |

| Temperature | Room Temperature (20-25°C) | Reactions are typically carried out at room temperature. |

| Reaction Time | 30 minutes - 2 hours | Reaction time can be optimized depending on the protein and desired degree of labeling.[3] |

| Molar Excess of Biotin-ONP | 10:1 to 50:1 (Biotin:Protein) | The optimal molar ratio depends on the number of available primary amines on the target protein and the desired degree of biotinylation. A 20:1 ratio is a common starting point.[8][9] |

| Quenching Reagent | Tris, Glycine, or Lysine (e.g., 1 M Tris pH 8.0) | Added at the end of the reaction to consume any unreacted Biotin-ONP.[3] |

Table 2: HABA Assay Parameters for Biotin Quantitation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to determine the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

| Parameter | Value |

| Wavelength for Measurement | 500 nm |

| Extinction Coefficient of HABA-Avidin Complex | 34,000 M⁻¹cm⁻¹ at 500 nm |

| Linear Range | Varies by kit, typically in the low micromolar range of biotin |

Experimental Protocols

Protocol 1: Biotinylation of a Peptide using this compound

This protocol outlines a general procedure for the biotinylation of a peptide in solution.

-

Peptide Preparation: Dissolve the peptide in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.[8]

-

Biotin-ONP Solution Preparation: Immediately before use, dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction: Add the desired molar excess of the Biotin-ONP solution to the peptide solution. For example, for a 20:1 molar ratio, add the corresponding volume of the Biotin-ONP stock.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted Biotin-ONP.[3]

-

Purification: Remove excess, unreacted biotin and quenching reagents by dialysis or using a desalting column.[9]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a general outline for determining the moles of biotin per mole of protein.

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the cuvette, mix well, and allow the reaction to proceed for a few minutes.

-

Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.

-

Calculation: Calculate the concentration of biotin using the change in absorbance and the extinction coefficient of the HABA-avidin complex. The molar ratio of biotin to protein can then be determined from the initial protein concentration.

Visualizing Workflows and Pathways

Biotinylation Reaction Workflow

Caption: Workflow for peptide biotinylation using this compound.

Pull-Down Assay for Protein-Protein Interaction Studies

Caption: General workflow for a pull-down assay.

Investigating the NF-κB Signaling Pathway

Biotinylated probes can be used to study signaling pathways. For instance, a biotinylated DNA oligonucleotide containing the NF-κB consensus binding sequence can be used to pull down NF-κB transcription factors from nuclear extracts to study their activation.[10]

Caption: Investigating NF-κB activation using a biotinylated DNA probe.

Conclusion

This compound is a versatile and powerful tool for the biotinylation of proteins and peptides. Its favorable reactivity and solubility make it a reliable choice for a wide range of biochemical applications. By understanding the principles of biotinylation and leveraging the strength of the biotin-avidin interaction, researchers can effectively label, detect, and purify biomolecules, thereby gaining deeper insights into complex biological processes and accelerating drug discovery efforts. The protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinylation Reagents [sigmaaldrich.com]

- 4. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 8. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Biotin-ONP: A Technical Guide to its Chemical Properties, Structure, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP, also known as (+)-Biotin 4-nitrophenyl ester, is a widely utilized amine-reactive biotinylation reagent. Its primary application lies in the covalent attachment of a biotin (B1667282) label to proteins, peptides, and other biomolecules containing primary amine groups. The resulting biotinylated molecules are invaluable tools for a multitude of applications in life science research, including affinity purification, immunoassays, and the study of protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a pre-activated form of biotin, designed for efficient reaction with nucleophilic primary amines. The 4-nitrophenyl (ONP) ester is an excellent leaving group, facilitating the formation of a stable amide bond between the biotin molecule and the target amine.

Chemical Structure

The structure of this compound consists of the characteristic bicyclic ring system of biotin connected to a valeric acid linker, which is in turn esterified with 4-nitrophenol (B140041).

Systematic Name: (4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₃O₅S |

| Molecular Weight | 365.40 g/mol |

| CAS Number | 33755-53-2 |

| Appearance | Powder |

| Melting Point | 163-165 °C |

| Solubility | Methanol: 25 mg/mL, clear, colorless to greenish-yellow |

| Optical Activity | [α]25/D +51°, c = 2 in DMF: AcOH (99:1) |

| InChI Key | YUDNXDTXQPYKCA-YDHLFZDLSA-N |

| SMILES String | [O-]--INVALID-LINK--c1ccc(OC(=O)CCCC[C@@H]2SCC3NC(=O)NC23)cc1 |

Experimental Protocols

This compound is particularly favored for the biotinylation of peptides during solid-phase peptide synthesis (SPPS) due to its enhanced solubility in common organic solvents like DMF and NMP and its higher reactivity compared to other biotinylating agents such as Biotin-OSu (N-hydroxysuccinimide ester).[1]

Reaction Mechanism with Primary Amines

The biotinylation reaction proceeds via a nucleophilic acyl substitution. The primary amine of a peptide or protein attacks the carbonyl carbon of the 4-nitrophenyl ester. This leads to the formation of a stable amide bond and the release of 4-nitrophenol as a byproduct.

Protocol 1: On-Resin Biotinylation of Peptides during SPPS

This protocol describes the N-terminal biotinylation of a peptide while it is still attached to the solid support resin.

Materials:

-

Peptide-resin with a deprotected N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test reagents (for monitoring reaction completion)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) is removed according to standard SPPS protocols. Wash the resin thoroughly with DMF.

-

Biotinylation Solution Preparation: Dissolve 1.5 to 2.0 equivalents of this compound in DMF or NMP.

-

Coupling Reaction: Add the this compound solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature. The reaction is typically complete within 40-60 minutes.[2]

-

Monitoring: Monitor the reaction progress using the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the complete consumption of primary amines.

-

Washing: Once the reaction is complete, wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

Drying: Dry the biotinylated peptide-resin under vacuum.

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using standard cleavage cocktails (e.g., TFA-based).

Protocol 2: Solution-Phase Biotinylation of Proteins

This protocol outlines a general procedure for biotinylating a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH of 7.2-8.5.

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine (B1666218) solution)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

-

Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

-

Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Gently mix the reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove excess biotinylation reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

-

Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Application in Studying Protein-Protein Interactions

Biotinylated molecules are extensively used to investigate protein-protein interactions through techniques like pull-down assays. In this experimental setup, a biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate or other complex protein mixture.

Experimental Workflow: Biotin-Based Pull-Down Assay

The following diagram illustrates the general workflow for a pull-down assay using a biotinylated protein to identify interaction partners.

This powerful technique allows for the identification and characterization of novel protein interactions, providing insights into cellular signaling pathways and the formation of protein complexes. The use of a biotinylated probe, prepared using reagents like this compound, is central to the success of these experiments.[3][4]

References

The Cornerstone of Modern Assays: An In-depth Technical Guide to the Biotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, rivaling the strength of covalent bonds.[1][2] This exceptional affinity, coupled with the versatility of biotinylation chemistry, has made the biotin-streptavidin system an indispensable component in numerous assays for detection, quantification, and purification of biomolecules. This technical guide provides a comprehensive overview of the core principles of this interaction, detailed experimental protocols for its application, and quantitative data to inform assay design and interpretation.

The Molecular Basis of an Ultra-High Affinity Interaction

The streptavidin-biotin interaction is a testament to the power of molecular complementarity. Streptavidin, a tetrameric protein of approximately 53-60 kDa isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[2][3] The binding site is a deep pocket within each streptavidin monomer, where a network of hydrogen bonds and van der Waals interactions creates a near-perfect fit for the biotin molecule.[2] A critical feature of this high-affinity binding is the contribution of a tryptophan residue from an adjacent subunit, which acts as a "lid" to secure the bound biotin, significantly slowing its dissociation rate.[2]

This robust interaction is highly resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a reliable tool in a wide range of experimental conditions.[2][3]

Quantitative Comparison of Biotin-Binding Proteins

While streptavidin is the most commonly used biotin-binding protein, other variants and related proteins offer different characteristics that can be advantageous in specific applications. The choice of biotin-binding protein can significantly impact assay performance, particularly in terms of non-specific binding and reversibility.

| Protein | Dissociation Constant (Kd) (M) | Key Characteristics |

| Streptavidin (tetrameric) | ~10⁻¹⁴ - 10⁻¹⁵ | Extremely high affinity, low non-specific binding due to lack of glycosylation and near-neutral isoelectric point (pI).[2][4] |

| Avidin (B1170675) (from egg white) | ~10⁻¹⁵ | Very high affinity, but prone to non-specific binding due to glycosylation and a high pI (~10.5).[5] |

| NeutrAvidin | Not specified in search results | Deglycosylated avidin with a neutral pI, reducing non-specific binding compared to native avidin.[6] |

| Monomeric Streptavidin | ~10⁻⁷ - 10⁻⁸ | Significantly lower affinity, allowing for reversible binding and elution under mild conditions.[1][4] |

| Traptavidin | ~8.3-fold stronger binding than streptavidin | A mutant of streptavidin with a >10-fold slower dissociation rate, providing even greater stability.[5][7] |

| Interaction | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (s⁻¹) |

| Streptavidin - Biotin | ~1 x 10⁷ | ~10⁻⁶ - 10⁻⁴ |

| Traptavidin - Biotin | ~1.0 x 10⁷ (for biotin-4-fluorescein) | ~4.2 x 10⁻⁶ (for free biotin) |

Note: Kinetic parameters can vary depending on the specific experimental conditions and the nature of the biotinylated molecule.

Visualizing the Core Principles and Assay Workflows

To better understand the biotin-streptavidin system, the following diagrams illustrate the fundamental interaction and its application in common immunoassay formats.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for common assays that leverage the biotin-streptavidin interaction. These protocols are intended as a guide and may require optimization for specific applications.

Antibody Biotinylation

The covalent attachment of biotin to an antibody is the first step in many streptavidin-based assays. The most common method involves the use of N-hydroxysuccinimide (NHS)-activated biotin, which reacts with primary amines on the antibody.

Materials:

-

Antibody of interest (1-3 mg/mL in an amine-free buffer like PBS)

-

Biotin-NHS reagent

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

1 M Glycine (B1666218) or Tris-HCl, pH 8.0

-

Dialysis tubing or desalting column

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris, glycine). Adjust the antibody concentration to 1-3 mg/mL.[8]

-

Biotin-NHS Solution Preparation: Dissolve the Biotin-NHS reagent in anhydrous DMSO to a concentration of 10 mM.[8]

-

Biotinylation Reaction: Slowly add the Biotin-NHS solution to the antibody solution at a molar ratio of 5:1 to 30:1 (biotin:antibody). Incubate for 30 minutes at room temperature in the dark with gentle stirring.[8]

-

Reaction Termination: Add 1/10th volume of 1 M glycine or Tris-HCl (pH 8.0) to the reaction mixture and incubate for 10-30 minutes to quench any unreacted Biotin-NHS.[8]

-

Purification: Remove unbound biotin by dialysis against PBS, pH 7.4 (with at least three buffer changes) or by using a desalting column.[8]

-

Concentration Determination: Measure the protein concentration of the biotinylated antibody using a spectrophotometer at 280 nm.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Streptavidin-Biotin Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA format, which offers high specificity and sensitivity.

Materials:

-

96-well microplate

-

Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

-

Capture Antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Samples and Standards

-

Biotinylated Detection Antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Protocol:

-

Coating: Add 100 µL of capture antibody diluted in Coating Buffer to each well. Incubate overnight at 4°C.[3][9]

-

Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.[3]

-

Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[3]

-

Washing: Wash the plate as described in step 2.

-

Sample/Standard Incubation: Add 100 µL of samples or standards to the appropriate wells. Incubate for 2 hours at room temperature.[3]

-

Washing: Wash the plate as described in step 2.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[3][9]

-

Washing: Wash the plate as described in step 2.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in Blocking Buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.[3][10]

-

Washing: Wash the plate 4 times with Wash Buffer.[10]

-

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[3]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Streptavidin-Biotin Based Western Blotting

This method enhances the sensitivity of protein detection on a membrane.

Materials:

-

Membrane with transferred proteins

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody (unlabeled)

-

Biotinylated Secondary Antibody

-

Streptavidin-HRP conjugate

-

Chemiluminescent Substrate

-

Imaging system (film or digital)

Protocol:

-

Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]

-

Washing: Wash the membrane 3 times for 5 minutes each with TBST.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.[11]

-

Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane as described in step 4.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature.[11]

-

Washing: Wash the membrane as described in step 4.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.

Labeled Streptavidin-Biotin (LSAB) Method for Immunohistochemistry (IHC)

The LSAB method is a sensitive technique for localizing antigens in tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%) in methanol (B129727) to block endogenous peroxidase

-

Normal serum for blocking

-

Primary antibody

-

Biotinylated secondary antibody

-

HRP-Streptavidin

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to water.[12]

-

Antigen Retrieval: Perform heat-induced epitope retrieval if required for the specific primary antibody.

-

Peroxidase Blocking: Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[12][13]

-

Blocking: Incubate sections with normal serum (from the same species as the secondary antibody) for 10-20 minutes to block non-specific binding sites.[12]

-

Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.[13]

-

Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

-

Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30 minutes at room temperature.[13]

-

Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

-

HRP-Streptavidin Incubation: Incubate sections with HRP-Streptavidin for 30 minutes at room temperature.[13]

-

Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

-

Chromogen Development: Incubate sections with DAB substrate-chromogen solution until the desired stain intensity is reached.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with mounting medium.

Conclusion

The biotin-streptavidin interaction remains a cornerstone of modern biological assays due to its unparalleled strength, specificity, and stability. A thorough understanding of its underlying principles and the availability of robust, well-defined protocols are essential for its successful implementation. By carefully selecting the appropriate biotin-binding protein and optimizing assay conditions, researchers can harness the power of this remarkable molecular partnership to achieve highly sensitive and reliable results in a wide range of applications, from basic research to clinical diagnostics and drug development.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Stable, high-affinity streptavidin monomer for protein labeling and monovalent biotin detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]

- 4. Engineering monomeric streptavidin and its ligands with infinite affinity in binding but reversibility in interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. Sandwich ELISA with streptavidin-biotin detection | ENCO [enco.co.il]

- 10. assaygenie.com [assaygenie.com]

- 11. fortislife.com [fortislife.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]

The Core Mechanism of (+)-Biotin-ONP in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) in biotinylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, practical applications, and comparative advantages of this reagent for the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules.

Introduction to Biotinylation and the Role of Activated Esters

Biotinylation is a fundamental technique in biotechnology, enabling the highly specific and sensitive detection, purification, and immobilization of biomolecules through the strong and stable interaction between biotin and avidin (B1170675) or streptavidin. The process involves the formation of a covalent bond between a biotin molecule and a functional group on the target biomolecule.

Amine-reactive biotinylation reagents are widely used to label primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[1][2] To facilitate this reaction, the carboxyl group of biotin is "activated" by conversion into a more reactive derivative. Activated esters, such as N-hydroxysuccinimide (NHS) esters and p-nitrophenyl (PNP) esters, are common choices for this purpose. These esters contain good leaving groups that are readily displaced by nucleophilic attack from a primary amine, resulting in the formation of a stable amide bond.[3][4]

The Chemical Mechanism of this compound Mediated Biotinylation

The biotinylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The key to this reaction is the p-nitrophenoxy group, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting p-nitrophenolate anion.

The reaction can be summarized in the following steps:

-

Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound ester.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenolate anion as the leaving group.

-

Proton Transfer: A final proton transfer step results in the formation of a stable amide bond between the biotin and the target molecule, and the release of p-nitrophenol.

Caption: Mechanism of this compound Biotinylation.

Quantitative Data and Comparative Analysis

While NHS esters are more commonly used for biotinylation in solution, this compound offers distinct advantages, particularly in specific applications like solid-phase peptide synthesis.[5] The choice of reagent can significantly impact reaction efficiency, solubility, and stability.

| Parameter | This compound (p-Nitrophenyl ester) | Biotin-OSu (N-Hydroxysuccinimide ester) | Reference(s) |

| Solubility in DMF | High | Low | [5] |

| Solubility in NMP | High | Low | [5] |

| Coupling Time (Solid Phase) | ~40 minutes | ~12 hours | [5] |

| Relative Reactivity | Generally less reactive than NHS esters | Generally more reactive than PNP esters | [1][2] |

| Hydrolytic Stability | More stable than NHS esters | Less stable than PNP esters | [6] |

Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins and peptides using this compound. Optimization may be required for specific applications.

Protein Biotinylation in Solution

This protocol is adapted from standard procedures for amine-reactive biotinylation.[1]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL. The optimal pH for the reaction is typically between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the Biotin-ONP.[1]

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and by-products (p-nitrophenol) by dialysis against an appropriate buffer or by using a desalting column.

Peptide Biotinylation on Solid Phase

This protocol highlights the advantages of using this compound in solid-phase peptide synthesis.[5]

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Base (e.g., Diisopropylethylamine, DIPEA)

-

Washing solvents (DMF, Dichloromethane)

Procedure:

-

Swell the Resin: Swell the peptide-resin in DMF or NMP.

-

Prepare Biotinylation Solution: Dissolve a 2- to 5-fold molar excess of this compound and an equivalent molar amount of a base (e.g., DIPEA) in DMF or NMP.

-

Coupling Reaction: Add the biotinylation solution to the swollen peptide-resin. Agitate the mixture at room temperature. The reaction is typically complete within 40 minutes.[5]

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and then with a final solvent like dichloromethane (B109758) to remove excess reagents and by-products.

-

Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for the synthesized peptide.

Logical Relationships and Workflows

General Biotinylation Workflow

Caption: General workflow for protein biotinylation.

Factors Influencing Biotinylation Efficiency

Caption: Key factors affecting biotinylation efficiency.

Conclusion

This compound is a valuable reagent for the biotinylation of primary amines on biomolecules. Its mechanism of action is based on a well-understood nucleophilic acyl substitution reaction, facilitated by the excellent leaving group properties of the p-nitrophenolate anion. While NHS esters are more commonly employed for in-solution biotinylation due to their higher reactivity, this compound offers significant advantages in terms of solubility in organic solvents and faster reaction times in solid-phase peptide synthesis.[5] Furthermore, its greater hydrolytic stability can be beneficial in certain applications.[6] A thorough understanding of the reaction mechanism, optimal conditions, and the comparative properties of different biotinylation reagents is crucial for researchers to select the most appropriate tool for their specific experimental needs, ensuring successful and reproducible results in their drug development and scientific research endeavors.

References

The Role of p-Nitrophenyl Ester in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The remarkable affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin provides a powerful tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. A variety of reagents have been developed to facilitate biotinylation, each with distinct reactivities and applications. Among these, biotin p-nitrophenyl ester (biotin-ONp) stands as a significant reagent for the modification of proteins. This technical guide provides an in-depth exploration of the role of p-nitrophenyl ester in biotinylation, offering detailed experimental protocols, quantitative data, and a discussion of its chemical basis and potential challenges. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively employ this versatile biotinylation reagent.

The Chemical Basis of Biotinylation with p-Nitrophenyl Ester

Biotin-p-nitrophenyl ester is an activated ester of biotin. The p-nitrophenyl group is an excellent leaving group, rendering the carbonyl carbon of the ester highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its utility in biotinylating proteins.

The primary targets for biotinylation on a protein are the nucleophilic side chains of specific amino acid residues. The most common targets are the primary amines found at the N-terminus of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the biotin-p-nitrophenyl ester. This results in the formation of a stable amide bond between the biotin and the protein, with the concomitant release of p-nitrophenol.

It is important to note that while lysine residues are the principal sites of modification, other nucleophilic residues can also react with highly reactive esters like p-nitrophenyl esters, particularly under certain conditions. These potential side reactions are discussed in a later section.

Experimental Protocols

Protocol 1: Biotinylation of a Purified Protein in Solution using Biotin-p-Nitrophenyl Ester

This protocol provides a general procedure for the biotinylation of a purified protein in solution. The optimal conditions, particularly the molar ratio of biotin-ONp to protein, may need to be determined empirically for each specific protein.

Materials:

-

Purified protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Biotin-p-nitrophenyl ester (Biotin-ONp)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a suitable concentration, typically 1-10 mg/mL.

-

The protein must be in a buffer devoid of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the biotin-ONp. If necessary, perform a buffer exchange into PBS or a similar amine-free buffer.

-

-

Preparation of Biotin-ONp Stock Solution:

-

Immediately before use, dissolve the biotin-p-nitrophenyl ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Vortex or gently warm to ensure complete dissolution.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin-ONp stock solution to achieve the desired molar excess. A starting point of a 10- to 40-fold molar excess of biotin-ONp to protein is recommended.[2]

-

Slowly add the calculated volume of the biotin-ONp stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C. Longer incubation times at lower temperatures can help to minimize protein degradation.

-

-

Quenching the Reaction:

-

To stop the biotinylation reaction, add the quenching buffer to the reaction mixture. For example, add Tris-HCl to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess biotin-ONp.

-

-

Purification of the Biotinylated Protein:

-

Quantification of Biotin Incorporation (Optional but Recommended):

-

The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.

-

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including pH, temperature, and the molar ratio of the biotinylating reagent to the protein.

Table 1: Recommended Reaction Conditions for Biotinylation with p-Nitrophenyl Ester

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | The reaction rate increases with pH as the primary amines are deprotonated and more nucleophilic. However, the rate of hydrolysis of the ester also increases at higher pH. |

| Temperature | 4°C - 25°C | Lower temperatures (4°C) can be used for longer incubation times to minimize potential protein degradation. Room temperature (25°C) allows for shorter reaction times.[5] |

| Molar Excess of Biotin-ONp | 10-fold to 100-fold | The optimal ratio is protein-dependent and should be determined empirically. Higher molar excess can lead to a higher degree of labeling but also increases the risk of modifying critical residues and causing protein precipitation. |

| Reaction Time | 30 minutes - 2 hours (at RT) or 2 hours - overnight (at 4°C) | The reaction time should be optimized based on the desired level of biotinylation and protein stability. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient biotinylation. |

Table 2: Comparison of Hydrolysis Rates of Activated Esters

While direct comparative data for biotinylated esters is sparse in the literature, the relative hydrolysis rates of the activating groups can be inferred from studies on similar compounds like p-nitrophenyl acetate (B1210297) and NHS-acetate.

| Activated Ester | Relative Hydrolysis Rate | Comments |

| p-Nitrophenyl ester | Moderate | Hydrolysis is a competing reaction, especially at alkaline pH. |

| N-hydroxysuccinimide (NHS) ester | High | Generally more susceptible to hydrolysis in aqueous solutions compared to p-nitrophenyl esters. |

Note: This table provides a qualitative comparison. Actual rates are dependent on specific reaction conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of protein biotinylation using p-nitrophenyl ester.

Caption: General experimental workflow for protein biotinylation.

Potential Side Reactions

While p-nitrophenyl esters primarily react with primary amines, under certain conditions, they can also acylate other nucleophilic amino acid side chains. This is a critical consideration, as unintended modifications can alter protein structure and function.

-

O-Acylation of Serine, Threonine, and Tyrosine: The hydroxyl groups of serine, threonine, and tyrosine residues can be acylated by active esters. This reaction is generally less favorable than the acylation of primary amines but can occur, especially at higher pH values where the hydroxyl groups are more deprotonated and thus more nucleophilic. The resulting ester linkage is less stable than the amide bond formed with lysine and can be susceptible to hydrolysis.

-

Modification of Arginine: There is evidence to suggest that the guanidinium (B1211019) group of arginine can also be modified by some amine-reactive biotinylation reagents.

-

Hydrolysis: As previously mentioned, the p-nitrophenyl ester can react with water, leading to hydrolysis of the ester and the formation of biotin and p-nitrophenol. This is a competing reaction that reduces the amount of reagent available for biotinylating the protein. The rate of hydrolysis increases with increasing pH.

Purification of Biotinylated Proteins

Following the biotinylation reaction, it is crucial to remove the excess biotinylating reagent and the reaction byproducts. Failure to do so can lead to interference in downstream applications. The two most common methods for purification are:

-

Size Exclusion Chromatography (Desalting): This is a rapid method for separating the larger biotinylated protein from the smaller, unreacted biotin-ONp and p-nitrophenol. Pre-packed desalting columns are commercially available and offer a convenient way to purify the sample.

-

Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing it against a large volume of buffer. The smaller molecules will diffuse out of the bag, leaving the purified biotinylated protein inside. This method is generally more time-consuming than desalting but can be effective for larger sample volumes.

Conclusion

Biotin-p-nitrophenyl ester is a valuable tool for the biotinylation of proteins, offering a reactive group capable of efficiently labeling primary amines. By understanding the chemical basis of the reaction, optimizing experimental conditions, and being mindful of potential side reactions, researchers can effectively utilize this reagent for a wide range of applications in detection, purification, and functional studies. The protocols and data presented in this guide provide a solid foundation for the successful implementation of p-nitrophenyl ester-mediated biotinylation in the laboratory.

References

- 1. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. apexbt.com [apexbt.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (+)-Biotin-ONP for Peptide Synthesis: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Biotin-p-nitrophenyl ester, commonly referred to as (+)-Biotin-ONP, has emerged as a valuable and versatile reagent in the field of peptide synthesis and bioconjugation. Its enhanced reactivity and solubility compared to other biotinylating agents have made it a preferred choice for the efficient incorporation of biotin (B1667282) into peptides. This technical guide provides an in-depth overview of the discovery, development, and multifaceted applications of this compound in peptide synthesis. It details experimental protocols for both solid-phase and solution-phase biotinylation, presents quantitative data in structured tables, and offers visualizations of key experimental workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of biotinylation in their work.

Introduction: The Advent of a Superior Biotinylating Reagent

The covalent attachment of biotin to peptides and proteins, a process known as biotinylation, is a cornerstone technique in biochemistry and molecular biology. The remarkable affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10-15 M) provides a powerful tool for detection, purification, and immobilization of biomolecules.[1] While various reagents have been developed for this purpose, this compound stands out due to its advantageous chemical properties.

The development of this compound was driven by the need for a more soluble and reactive alternative to reagents like biotinyl-oxysuccinimide (Biotin-OSu).[2] Early studies demonstrated that this compound offers superior performance in solid-phase peptide synthesis (SPPS), coupling with amines more rapidly and exhibiting greater solubility in common organic solvents like DMF and NMP. This enhanced reactivity translates to more efficient and reliable biotinylation of peptides, a critical factor in the synthesis of probes for immunoassays, drug discovery, and protein-protein interaction studies.[3]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Synonyms | (+)-Biotin 4-nitrophenyl ester, Biotin-ONp | |

| Molecular Formula | C16H19N3O5S | |

| Molecular Weight | 365.40 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMF, DMSO, and NMP | |

| Reactive Group | p-nitrophenyl ester | |

| Target Functional Group | Primary amines (e.g., N-terminus of peptides, ε-amino group of lysine) |

Methodologies for Peptide Biotinylation using this compound

This compound can be effectively employed in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Biotinylation during SPPS is a widely used method due to its efficiency and ease of purification. The biotin moiety can be introduced at the N-terminus of the peptide chain or on the side chain of a lysine (B10760008) residue.

Experimental Protocol: N-terminal Biotinylation on Solid Support

-

Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support (e.g., Wang resin, Rink amide resin) using standard Fmoc-based SPPS chemistry.

-

Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove residual piperidine and other reagents.

-

Biotinylation Reaction:

-

Prepare a solution of this compound in DMF or NMP. A 2 to 5-fold molar excess of this compound over the peptide on the resin is typically recommended.

-

Add the this compound solution to the deprotected peptide-resin.

-

Allow the reaction to proceed at room temperature for 40 minutes to 2 hours with gentle agitation. The reaction progress can be monitored using a ninhydrin (B49086) test to confirm the complete reaction of the primary amine.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess this compound and the p-nitrophenol byproduct.

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Logical Workflow for Solid-Phase Biotinylation:

References

An In-depth Technical Guide to Labeling Peptides with (+)-Biotin-ONP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and methodologies for labeling peptides with (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). It covers the core chemical principles, detailed experimental protocols, and critical considerations for achieving efficient and specific biotinylation, tailored for professionals in research and drug development.

Core Concepts of Peptide Biotinylation with this compound

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a peptide. This process is invaluable in a myriad of biochemical applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1][2] This robust interaction forms the basis for numerous detection, purification, and immobilization techniques.[][4]

This compound is an amine-reactive biotinylation reagent. It utilizes a p-nitrophenyl (ONP) ester as a leaving group to facilitate the acylation of primary amino groups present in peptides. The primary targets for this reaction are the α-amino group at the N-terminus of the peptide and the ε-amino group of lysine (B10760008) side chains.[5]

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine of the peptide on the carbonyl carbon of the biotin-ONP ester. This results in the formation of a stable amide bond and the release of p-nitrophenol.

Key Advantages of this compound

While N-hydroxysuccinimide (NHS) esters are more commonly used for biotinylation, this compound offers distinct advantages in specific contexts:

-

Enhanced Solubility: this compound exhibits greater solubility in organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to some NHS-esters. This is particularly beneficial in solid-phase peptide synthesis (SPPS) where the peptide is attached to a resin.

-

Rapid Coupling: In SPPS, Biotin-ONP has been shown to couple with amines more rapidly than Biotin-OSu (the O-succinimidyl ester), with typical reaction times of around 40 minutes compared to 12 hours.

Quantitative Data on Reaction Parameters

Achieving optimal biotinylation requires careful consideration of several reaction parameters. The following table summarizes key quantitative data and recommended starting points for labeling peptides with amine-reactive biotinylation reagents. It is important to note that the optimal conditions can be peptide-dependent and may require empirical optimization.

| Parameter | Recommended Range/Value | Rationale & Key Considerations |

| Molar Ratio (Biotin:Peptide) | 10:1 to 20:1 for solution-phase | A molar excess of the biotinylation reagent drives the reaction to completion. For small peptides that are difficult to purify from excess reagent, a lower ratio of 1:1 to 5:1 (peptide:biotin) can be used to ensure complete consumption of the biotin reagent. |

| pH | 7.0 - 9.0 | The primary amine nucleophile must be in its unprotonated state to be reactive. A pH range of 7-9 is a good starting point. Higher pH increases the rate of reaction but also accelerates the hydrolysis of the ONP-ester, which can reduce labeling efficiency. The optimal pH is often a compromise between these two factors. |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is typically performed at room temperature. For sensitive peptides or to slow down hydrolysis of the reagent, the reaction can be carried out at 4°C, which may require a longer incubation time. |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | The reaction time is dependent on the peptide sequence, concentration, temperature, and pH. Progress can be monitored by analytical techniques like HPLC. |

| Solvent | Phosphate-Buffered Saline (PBS), DMF, DMSO | For solution-phase labeling, the peptide is typically dissolved in an aqueous buffer like PBS. This compound should be dissolved in a compatible organic solvent such as DMF or DMSO before being added to the peptide solution to prevent its precipitation. |

Experimental Protocols

This section provides a detailed methodology for a standard solution-phase peptide biotinylation experiment using this compound, followed by purification.

Solution-Phase Biotinylation of a Peptide

Materials:

-

Peptide of interest

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification columns (e.g., desalting column or reversed-phase HPLC)

Protocol:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Biotin-ONP Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Reaction Initiation: Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-fold). It is recommended to add the biotin reagent dropwise while gently vortexing the peptide solution. The final concentration of the organic solvent should ideally be kept below 20% (v/v) to maintain peptide solubility and stability.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. Alternatively, the reaction can be performed overnight at 4°C.

-

Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess biotin reagent and byproducts from the biotinylated peptide.

-

Desalting Column: For peptides significantly larger than the biotin reagent, a desalting column can be used for rapid buffer exchange and removal of small molecules.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides. It allows for the separation of the biotinylated peptide from the unreacted peptide, excess biotin reagent, and p-nitrophenol. Fractions are collected and analyzed to identify the purified biotinylated peptide.

-

-

Verification: The success of the biotinylation can be confirmed by mass spectrometry. The mass of the biotinylated peptide will be increased by the mass of the biotin moiety (226.29 Da) for each biotin molecule added.

Mandatory Visualizations

Chemical Reaction of Peptide Labeling with this compound

Caption: Chemical reaction of peptide biotinylation with this compound.

Experimental Workflow for Peptide Biotinylation and Purification

Caption: Workflow for solution-phase peptide biotinylation and purification.

Logical Relationship in a Pull-Down Assay

Caption: Logical workflow of a pull-down assay using a biotinylated peptide.

Conclusion

Labeling peptides with this compound is a powerful technique for a wide range of applications in research and drug development. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and appropriate purification and verification methods are essential for successful outcomes. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important bioconjugation strategy.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 5. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Biotin-ONP CAS number and molecular weight

An In-Depth Technical Guide to (+)-Biotin-ONP: A Core Reagent for Biotinylation

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation techniques, biotinylation stands out for its high specificity and robust application in detection, purification, and targeted delivery. This guide provides a comprehensive overview of this compound (Biotin p-nitrophenyl ester), a key reagent in this field, detailing its properties, applications, and the methodologies for its effective use.

Core Properties of this compound

This compound is a pre-activated derivative of biotin (B1667282), designed for the efficient labeling of proteins, peptides, and other molecules.[1] The p-nitrophenyl ester group serves as a good leaving group, facilitating the acylation of nucleophiles such as primary amines.

| Property | Value |

| CAS Number | 33755-53-2 |

| Molecular Weight | 365.40 g/mol |

| Empirical Formula | C₁₆H₁₉N₃O₅S |

| Appearance | White to yellow powder |

| Melting Point | 163-165 °C |

| Solubility | Soluble in methanol (B129727) (25 mg/mL), DMF, and NMP |

| Storage | Stable for at least 2 years when stored at -20°C. Short term storage at +4°C is also acceptable. |

Mechanism of Action and Advantages

The primary application of this compound is the covalent attachment of a biotin moiety to a target molecule, a process known as biotinylation. This reaction typically targets primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine (B10760008) residue.[2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol.

Compared to other biotinylation reagents like Biotin-OSu (N-hydroxysuccinimide ester), this compound offers several advantages, including greater reactivity and higher solubility in common organic solvents used in peptide synthesis.[1][3]

Applications in Research and Development

The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K D ≈ 10⁻¹⁵ M) is the foundation for the widespread use of biotinylated molecules.[2]

-

Detection and Quantification: Biotinylated proteins or peptides are readily detected in assays such as ELISA, Western blotting, and immunohistochemistry using enzyme-conjugated streptavidin.[4][]

-

Purification: The strong biotin-streptavidin bond allows for the efficient affinity purification of biotinylated molecules and their binding partners from complex mixtures.[]

-

Drug Delivery: In drug development, biotinylation can be used to target drugs to specific cells or tissues that express biotin receptors.[4]

-

Peptide Arrays and Spot Synthesis: this compound is particularly effective for the biotinylation of peptides synthesized on cellulose (B213188) membranes (spot synthesis), a technique used for high-throughput screening of peptide-protein interactions.[2][7]

-

PROTACs: It has been described as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce protein degradation.[1]

Experimental Protocols

General Protocol for Biotinylation of Peptides in Solution

This protocol provides a general guideline for the biotinylation of a peptide containing a primary amine in a solution phase.

-

Peptide Preparation: Dissolve the peptide in a suitable buffer with a pH in the range of 7.5-8.5 to ensure the primary amine is deprotonated and thus nucleophilic. Common buffers include phosphate-buffered saline (PBS) or bicarbonate buffer.

-

Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to consume any unreacted this compound.

-

Purification: Remove excess, unreacted biotinylation reagent and the p-nitrophenol byproduct by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

Confirmation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol for Biotinylation during Solid-Phase Peptide Synthesis (SPPS)

This compound is highly effective for labeling peptides while they are still attached to the solid support.

-

Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc or Boc chemistry.

-

N-terminal Deprotection: After the final amino acid has been coupled, remove the N-terminal protecting group (e.g., Fmoc).

-

Biotinylation: Prepare a solution of this compound (typically 2-5 equivalents) in a suitable solvent like NMP or DMF. Add this solution to the deprotected peptide-resin.

-

Coupling: Allow the coupling reaction to proceed for 40 minutes to 2 hours at room temperature.[8] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagent and byproducts.

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude biotinylated peptide using reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Reaction scheme for peptide biotinylation using this compound.

Caption: Workflow for the detection or purification of a biotinylated peptide.

References

- 1. D-Biotin p-nitrophenyl ester - CAS-Number 33755-53-2 - Order from Chemodex [chemodex.com]

- 2. researchgate.net [researchgate.net]

- 3. Biotin-ONp Novabiochem 33755-53-2 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 7. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotinylation Reagents [sigmaaldrich.com]

A Technical Guide to the Solubility of (+)-Biotin-ONP in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of (+)-Biotin-ONP (Biotin p-nitrophenyl ester) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important reagent for biotinylation of proteins, peptides, and other molecules.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various biochemical applications. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Organic Solvent | Solubility | Observations |

| Methanol | 25 mg/mL[1] | Clear, colorless to greenish-yellow solution[1] |

| Dimethylformamide (DMF) | ≤50 mg/mL | A solution in dry DMF is stable for at least one month |

| Dimethyl Sulfoxide (DMSO) | Soluble | --- |

| Ethanol (95%) | 100 mg/mL | Clear, dark yellow solution |

It is noteworthy that the solubility of this compound in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is significantly greater than that of Biotin-OSu (N-hydroxysuccinimide ester).

Experimental Protocol: Determination of Solubility

While specific experimental data for the solubility of this compound is often provided by commercial suppliers, an understanding of the methodology to determine solubility is crucial for custom applications or verification. The following is a generalized, adaptable protocol based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound, crystalline solid

-

Organic solvent of interest (e.g., Methanol, DMF, DMSO, Ethanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the biotinylation of peptides on a solid support (e.g., cellulose (B213188) membrane) using this compound, a common application in proteomics research known as spot synthesis.

Workflow for Peptide Biotinylation using this compound in Spot Synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Biotinylation of Peptides using (+)-Biotin-ONP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (K_d_ ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for a wide range of applications, including affinity purification, immunoassays, cell surface labeling, and drug targeting.[1] Biotin-labeled peptides, in particular, are instrumental in studying peptide-protein interactions, enzyme-substrate relationships, and for the development of targeted therapeutics.

Solid-phase peptide synthesis (SPPS) offers an efficient method for the preparation of biotinylated peptides. The biotin moiety can be introduced at various stages, most commonly at the N-terminus of the peptide chain or on the side chain of a lysine (B10760008) residue while the peptide is still attached to the solid support. This on-resin approach simplifies purification and allows for precise control over the location of the biotin label.

Among the various reagents available for biotinylation, (+)-biotin-p-nitrophenyl ester (Biotin-ONP) is highly recommended for solid-phase applications. This is due to its superior solubility in common SPPS solvents and its significantly faster reaction kinetics compared to other reagents like biotinyl-oxysuccinimide (Biotin-OSu).

These application notes provide a detailed protocol for the efficient biotinylation of peptides on a solid support using (+)-Biotin-ONP, along with comparative data and workflows to guide researchers in their experimental design.

Data Presentation

Comparison of Biotinylation Reagents

The choice of biotinylation reagent is critical for achieving high coupling efficiency and purity of the final peptide conjugate. This compound demonstrates significant advantages over Biotin-OSu in key physical and chemical properties relevant to solid-phase peptide synthesis.

| Compound | DCM (mmole/mL) | DMF (mmole/mL) | NMP (mmole/mL) |

| Biotin-OSu | >0.02 | 0.1 | 0.15 |

| This compound | 0.09 | 0.5 | 0.5 |

| Table 1: Solubility of Biotinylation Reagents in Common SPPS Solvents. Data sourced from Sigma-Aldrich. |

The higher solubility of this compound in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the most common solvents used in SPPS, facilitates easier handling and more efficient reactions.

In addition to its superior solubility, this compound exhibits a much faster coupling rate. The biotinylation reaction with this compound on a resin-bound peptide is typically complete in about 40 minutes, whereas the same reaction with Biotin-OSu can take up to 12 hours. This rapid reaction time minimizes the risk of peptide degradation and significantly shortens the overall synthesis time.

Experimental Protocols